Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate
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Overview
Description
Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .
Result of Action
The molecular and cellular effects of tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and a pyrrolidine derivative in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction is carried out at room temperature, resulting in the formation of the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the carbamate moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation.
Medicine: In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Comparison with Similar Compounds
Tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate: This compound has a hydroxymethyl group instead of a methyl group on the pyrrolidine ring.
Tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate: This compound features a difluoromethyl group on the piperidine ring.
Tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate: This compound has a phenyl group on the pyrrolidine ring.
Uniqueness: Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate is unique due to its specific stereochemistry and the presence of a methyl group on the pyrrolidine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRNKXGNAOUDC-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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